N~1~-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide
Overview
Description
N~1~-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with benzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride . The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives, including N1-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide, may involve microwave-assisted synthesis to enhance reaction rates and yields. This method uses microwave irradiation to heat the reaction mixture, leading to faster cyclization and higher product purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N~1~-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N1-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory and analgesic effects . Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different biological properties.
1,2,3-Oxadiazole: Known for its unique chemical reactivity and applications.
1,2,5-Oxadiazole: Studied for its potential use in pharmaceuticals and materials science.
Uniqueness
N~1~-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-YL)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and phenyl groups contribute to its stability and enhance its interactions with biological targets .
Properties
IUPAC Name |
N-benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-20(23-15-16-8-3-1-4-9-16)18-12-7-13-19(14-18)22-25-24-21(27-22)17-10-5-2-6-11-17/h1-14H,15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIDRLFEQLPOKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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